molecular formula C9H9N3O B1486660 2-(Furan-3-yl)-6-methylpyrimidin-4-amine CAS No. 1159815-92-5

2-(Furan-3-yl)-6-methylpyrimidin-4-amine

Cat. No.: B1486660
CAS No.: 1159815-92-5
M. Wt: 175.19 g/mol
InChI Key: YYOZXYIKVVBCGJ-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It belongs to a class of heterocyclic compounds incorporating both pyrimidine and furan rings, a structure that is often of significant interest in medicinal chemistry and materials science research. The presence of these rings provides a versatile scaffold for the synthesis of more complex molecules and for studying molecular interactions. As a building block, this compound can be utilized in various research applications, including the exploration of new pharmaceutical agents and the development of novel organic materials. Researchers value this chemical for its potential in constructing compound libraries for high-throughput screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(furan-3-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOZXYIKVVBCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=COC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281618
Record name 2-(3-Furanyl)-6-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-92-5
Record name 2-(3-Furanyl)-6-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Furanyl)-6-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Furan-3-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring at the 2-position and a methyl group at the 6-position of the pyrimidine moiety. This unique structure contributes to its biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds containing both furan and pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound possesses activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound can vary widely depending on the target organism:

Organism MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.90
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results indicate a broad spectrum of activity, suggesting its potential as an antimicrobial agent in clinical settings .

Antifungal Activity

The compound also exhibits antifungal properties, with significant activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from:

Fungus MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Such findings highlight its potential application in treating fungal infections .

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes or receptors. The furan and pyrimidine rings facilitate binding through:

  • Hydrogen bonding
  • π-π stacking
  • Hydrophobic interactions

These interactions can modulate enzyme activity or receptor signaling pathways, contributing to the compound's pharmacological effects.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and optimize pharmacokinetic properties. For example, modifications at various positions on the pyrimidine ring have been explored to improve efficacy against resistant strains of bacteria and fungi.

One notable study synthesized several derivatives and evaluated their antibacterial activities, revealing that specific substitutions significantly enhanced potency against Staphylococcus aureus and Escherichia coli. These findings underscore the importance of structure-activity relationship (SAR) studies in developing more effective antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Key Features Biological Activity/Notes Reference
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine F (5), Furan-3-yl (2), CH₃ (6) C₉H₈FN₃O Fluorine enhances electronegativity Improved bioavailability (inferred)
6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine C₂H₅ (6), Furan-3-yl (2) C₁₀H₁₁N₃O Ethyl group increases lipophilicity Not reported
N-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine Cl, F (aryl), Pyrazole (2), CH₃ (6) C₁₇H₁₅ClFN₅ Bulky pyrazole moiety KCa2 channel modulation (83% yield)
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine Cl (6), Furan-2-ylmethyl (N-substituent) C₁₀H₁₀ClN₃O Chlorine and furan-methyl substitution Physicochemical data available
4-Methyl-6-phenylpyrimidin-2-amine Ph (6), CH₃ (4) C₁₁H₁₁N₃ Phenyl enhances aromatic interactions Crystallographic data reported
Key Observations:
  • Halogenation : Fluorine (e.g., 5-Fluoro analog) improves electronegativity and metabolic stability, while chlorine (e.g., 6-Chloro analog) may enhance steric effects .
  • Substituent Position: The furan-3-yl group at position 2 (target compound) vs.
  • Biological Relevance : Pyrazole-substituted analogs () exhibit subtype-selective modulation of KCa2 channels, suggesting the importance of bulky substituents for target engagement .

Physicochemical and Pharmacological Properties

  • Crystallography : Analogs like 4-Methyl-6-phenylpyrimidin-2-amine exhibit variable dihedral angles (29.41°–46.32°) between aromatic rings, influencing crystal packing and stability .
  • Biological Activity : Furan-containing pyrimidines in demonstrate analgesic and anti-inflammatory effects, attributed to hydrogen-bonding interactions with targets .

Patent and Application Landscape

  • Enzyme Inhibitors : Pyrimidine derivatives in (e.g., WO 2016168222 A1) highlight their use as ghrelin O-acyl transferase inhibitors, emphasizing trifluoromethyl and acylated side chains .
  • Channel Modulators : Subtype-selective KCa2 modulators () leverage halogenated aryl groups for potency and selectivity .

Preparation Methods

Use of Pyrimidine Precursors with Halogen or Nitro Leaving Groups

Pyrimidine intermediates bearing halogen (e.g., chloro) or nitro groups at reactive positions can undergo nucleophilic aromatic substitution with 3-furyl amines or related nucleophiles to introduce the furan ring.

Industrial and Large-Scale Synthesis Considerations

For scale-up, the synthesis focuses on:

  • Using high-purity starting materials to minimize side reactions.
  • Optimizing reaction temperature and pressure to maximize yield.
  • Employing continuous flow reactors or microwave-assisted batch reactors to improve efficiency.
  • Purification by recrystallization or chromatography to achieve high purity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Starting Materials Reaction Conditions Advantages Disadvantages
Condensation with 3-furyl aldehyde 3-Furyl aldehyde, 2,4,6-trimethylpyrimidine Acidic medium, reflux in EtOH/MeOH Simple, moderate yields Longer reaction time, moderate yield
Microwave-assisted cyclization Pyrimidine precursors, acetonitrile, aldehydes Microwave, 120–150 °C, 10–30 min Rapid, high yield Requires microwave equipment
Nucleophilic aromatic substitution Halogenated pyrimidine, 3-furyl amine DMF/DMSO, base, 80–120 °C Good regioselectivity Requires activated pyrimidine

Research Findings and Optimization Insights

  • Microwave-assisted methods have been shown in related pyrimidine syntheses to significantly improve reaction rates and yields, suggesting potential for this compound’s synthesis.
  • Solvent choice impacts yield and purity; polar protic solvents favor condensation, while polar aprotic solvents facilitate nucleophilic substitution.
  • Base selection (e.g., potassium carbonate) enhances nucleophilic substitution efficiency.
  • Purification techniques such as recrystallization from ethanol or chromatographic methods are essential to isolate the pure compound due to possible side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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